molecular formula C31H46O3 B8121680 2,3-Epoxyphylloquinone

2,3-Epoxyphylloquinone

Cat. No. B8121680
M. Wt: 466.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-HBDFACPTSA-N
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Description

2,3-epoxyphylloquinone is a phytylnaphthoquinone.

Scientific Research Applications

  • Cancer Protection and Treatment:

    • Ethoxyquin, a compound related to 2,3-Epoxyphylloquinone, is noted for inducing phase II detoxification enzymes, suggesting a potential mechanism for cancer protection. This is facilitated through the regulation of these enzymes via an ARE/EpRE element in their promoter region (Buetler et al., 1995).
    • Vitamin K3-2,3-epoxide significantly potentiates the apoptotic effect of vitamin K3 in glioblastoma cells, which could benefit glioblastoma chemotherapy. This process involves stimulating ROS production (Wu et al., 2011).
  • Role in Blood Clotting:

    • The biological activity of Vitamin K involves the interconversion of phylloquinone and its 2,3-epoxide, crucial in regulating prothrombin synthesis and microsomal clotting activity in rats (Willingham & Matschiner, 1974).
  • Antioxidative Properties and Cellular Protection:

    • Mitochondrial-targeted ubiquinones, similar in structure to 2,3-Epoxyphylloquinone, can effectively prevent oxidative damage. They suggest the involvement of mitochondrial reactive oxygen species in signaling pathways, with untargeted ubiquinones acting as potential pro-oxidants or electron carriers (James et al., 2005).
    • The redox state of the quinone affects the triplet lifetime in photosystem II, which is an important aspect of photosynthetic efficiency (Deligiannakis & Rutherford, 1998).
  • Synthesis of Derivative Compounds:

    • Electrochemical oxidation of 2,3-dimethylhydroquinone, a compound related to 2,3-Epoxyphylloquinone, in the presence of 1,3-dicarbonyl compounds leads to the synthesis of related products using an environmentally friendly method with high atomic economy (Hosseiny Davarani et al., 2006).
  • Other Applications:

    • Calcium ions have been shown to increase the rate of echinochrome A autooxidation at alkaline pH and provoke oxidation at neutral pH by stabilizing the 2,3-semiquinone anion-radical (Lebedev et al., 2003).
    • Plants have evolved a unique metabolic architecture to synthesize phylloquinone, indicating complex evolutionary histories and gene diversification (van Oostende et al., 2011).

properties

IUPAC Name

7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30?,31?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXFBIHPWIDJQ-HBDFACPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Epoxyphylloquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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